N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide
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Description
N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Synthesis of Heterocyclic Compounds
- Compounds like 2-Thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and 1,3-diphenyltriazolo[3,4-d]pyrimidinyl-N,N-dimethylformamidine are prepared by condensation reactions, leading to various heterocyclic compounds with potential chemical applications (Hassneen & Abdallah, 2003).
Corrosion Inhibition
- Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. These inhibitors demonstrate higher efficiency and stability compared to other benzothiazole family inhibitors (Hu et al., 2016).
Anticancer and Analgesic Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds have shown potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their use as anticancer agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- Novel 1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) isothioureas have been synthesized and evaluated for their antibacterial, antitubercular, and anti-HIV activities. Some derivatives showed potent activity against specific bacteria and viruses, suggesting their application in antimicrobial drug development (Narendhar et al., 2019).
Synthesis of Anticancer Agents
- New benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity. These derivatives modulate antitumor properties and are significant in medicinal chemistry (Osmaniye et al., 2018).
Anti-Tubercular Scaffold
- Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for anti-tubercular activity. These compounds showed promising activity with non-cytotoxic nature, suggesting their potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMJIOSLUATJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.